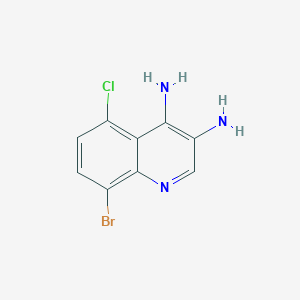

8-Bromo-5-chloroquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrClN3 |

|---|---|

Molecular Weight |

272.53 g/mol |

IUPAC Name |

8-bromo-5-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H7BrClN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |

InChI Key |

CLGXXDOWYJNKAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C=N2)N)N)Br |

Origin of Product |

United States |

Spectroscopic Characterization for Structural Elucidation of 8 Bromo 5 Chloroquinoline 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (2D) NMR Experiments for Connectivity Assignment

Total Correlation Spectroscopy (TOCSY)

Total Correlation Spectroscopy (TOCSY) is a powerful 2D NMR technique used to identify networks of coupled protons, known as spin systems. In a TOCSY spectrum, cross-peaks are observed between all protons that are coupled to each other, either directly or indirectly through a chain of couplings. This allows for the identification of complete spin systems within a molecule.

For 8-Bromo-5-chloroquinoline-3,4-diamine, the aromatic protons on the quinoline (B57606) ring system would constitute a distinct spin system. The protons at positions 2, 6, and 7 would show correlations to each other, provided they have scalar coupling. The TOCSY experiment would be instrumental in assigning these protons by revealing the entire coupling network. For example, irradiation of the proton at position 2 would show a cross-peak not only to its direct neighbor but to all other protons within that same isolated spin system of the heterocyclic ring. Similarly, the protons on the carbocyclic ring (at positions 6 and 7) would form their own spin system, and TOCSY would reveal all the correlations within this system. youtube.com This technique is particularly useful for distinguishing individual amino acids in a peptide or individual sugar units in an oligosaccharide, as each unit represents its own spin system. youtube.com The information from TOCSY, combined with other NMR data like COSY and NOESY, would provide unambiguous confirmation of the substitution pattern on the quinoline core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the amino groups, halogen substituents, and the quinoline ring itself.

The presence of the 3,4-diamine functionality would be clearly indicated by characteristic N-H stretching vibrations. Primary aromatic amines typically exhibit two distinct bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching modes. The vibrational spectra of amino acids are sensitive to environmental factors that can alter the molecule's structure. aip.org Additionally, a broad peak often observed around 3442 cm⁻¹ can be attributed to the O-H stretching vibration, but in the context of amino groups, bands in the 3300-3600 cm⁻¹ range are generally assigned to N-H vibrations. researchgate.net N-H scissoring (bending) vibrations are also expected, typically appearing in the 1590-1650 cm⁻¹ region.

The carbon-halogen bonds of the bromo and chloro substituents also give rise to characteristic vibrational modes. The C-Cl stretching vibration is typically observed in the 700-800 cm⁻¹ range. In a study of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, the C-Cl in-plane mode was noted to overlap significantly with C-H and C-C-C in-plane bending modes. iosrjournals.org The C-Br stretching vibration occurs at a lower frequency due to the greater mass of the bromine atom, generally appearing in the 500-600 cm⁻¹ region. These absorptions in the fingerprint region of the spectrum serve as key indicators for the presence of these halogen atoms on the aromatic ring.

The quinoline ring system, being an aromatic structure, presents several characteristic bands. nih.gov

Aromatic C-H Stretching: These vibrations are expected to appear in the 3000-3100 cm⁻¹ region. libretexts.orglibretexts.org

C=C and C=N Ring Stretching: Strong to medium intensity bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are typically observed in the 1400-1620 cm⁻¹ range. mdpi.com For quinoline specifically, these C-C and C-H stretching vibrations of the rings are found in the 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹ ranges, respectively. mdpi.com

C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane ("oop") bending of the C-H bonds on the aromatic ring. libretexts.orglibretexts.orgacs.org The exact positions of these bands are highly indicative of the substitution pattern on the rings. acs.orgacs.org

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| N-H Scissoring (Bending) | Primary Aromatic Amine | 1590 - 1650 |

| C=C and C=N Ring Stretch | Quinoline Ring | 1400 - 1620 |

| C-H Out-of-Plane Bending | Quinoline Ring | 675 - 900 |

| C-Cl Stretch | Chloro Substituent | 700 - 800 |

| C-Br Stretch | Bromo Substituent | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns.

For this compound (C₉H₆BrClN₄), the mass spectrum would show a molecular ion peak (M⁺˙) corresponding to its molecular weight. A key feature would be the isotopic pattern of this peak. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks (M, M+2, M+4), with characteristic relative intensities, confirming the presence of both halogens.

The fragmentation of quinoline derivatives upon electron impact often involves the loss of hydrogen cyanide (HCN), a fragment of 27 mass units, from the molecular ion. rsc.orgmcmaster.ca For the title compound, other plausible fragmentation pathways would include the loss of the halogen substituents (Br˙ or Cl˙) and the amino groups (NH₂). The study of intense metastable peaks can help in the interpretation of the fragmentation processes. mcmaster.ca

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, HR-MS would be used to confirm the elemental composition C₉H₆BrClN₄.

The theoretical monoisotopic mass of the neutral molecule is 282.9570 g/mol . In ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]⁺. HR-MS would measure the m/z of this ion with high accuracy, allowing for the confirmation of its elemental formula. rsc.org This capability is crucial for distinguishing the target compound from any potential isomers or impurities that may have the same nominal mass.

The table below presents the expected key ions for this compound in a mass spectrum.

| Ion | Formula | Theoretical Monoisotopic m/z | Significance |

| [M+H]⁺ | C₉H₇BrClN₄⁺ | 283.9648 | Protonated molecular ion, confirms molecular formula via HR-MS. |

| [M]⁺˙ | C₉H₆BrClN₄⁺˙ | 282.9570 | Molecular ion. Isotopic pattern confirms presence of Br and Cl. |

| [M-HCN]⁺˙ | C₈H₅BrClN₃⁺˙ | 255.9491 | Result of a characteristic quinoline ring fragmentation. rsc.org |

| [M-NH₂]⁺˙ | C₉H₄BrClN₃⁺˙ | 266.9382 | Loss of an amino group. |

| [M-Cl]⁺˙ | C₉H₆BrN₄⁺˙ | 248.9878 | Loss of the chlorine radical. |

| [M-Br]⁺˙ | C₉H₆ClN₄⁺˙ | 205.0281 | Loss of the bromine radical. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

No experimental ESI-MS data for this compound has been found in the searched scientific literature. This technique would be essential to confirm the molecular mass of the compound and provide insights into its fragmentation pathways, which is crucial for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity, for this compound is not available in the public domain. Such data would be valuable for understanding the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study of this compound has not been reported. X-ray crystallography would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Chemical Transformations and Reactivity of 8 Bromo 5 Chloroquinoline 3,4 Diamine

Reactivity of the Diamine Functionality

The adjacent amino groups at the C3 and C4 positions of the quinoline (B57606) core are the primary sites of reactivity, behaving as potent nucleophiles and versatile precursors for the construction of fused heterocyclic rings.

The lone pair of electrons on the nitrogen atoms of the 3,4-diamine imparts significant nucleophilic character to the molecule. These amino groups can readily participate in reactions with a variety of electrophiles. While specific studies on 8-bromo-5-chloroquinoline-3,4-diamine are not prevalent, the reactivity of analogous 4-aminoquinoline (B48711) derivatives suggests that these amines can undergo reactions such as alkylation and acylation. The relative nucleophilicity of the two amino groups can be influenced by the electronic effects of the quinoline ring system.

The primary amino groups of this compound are expected to readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This type of reaction is a fundamental transformation for ortho-diamines and serves as a common pathway to more complex structures. The formation of a mono- or di-imine would depend on the stoichiometry of the reactants and the reaction conditions employed.

The most significant aspect of the diamine functionality is its utility in cyclization reactions to generate fused polycyclic aromatic systems. The 1,2-arrangement of the amino groups is ideal for the construction of five- and six-membered heterocyclic rings fused to the quinoline framework.

Imidazoquinolines: Reaction of this compound with carboxylic acids or their derivatives (such as orthoesters or acid chlorides) would be expected to yield imidazo[4,5-c]quinolines. This transformation typically proceeds through an initial acylation of one amino group, followed by intramolecular cyclization and dehydration.

Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines can be achieved through the reaction of the diamine with 1,3-dielectrophilic species. researchgate.netresearchgate.net For instance, condensation with β-ketoesters or malonic acid derivatives can lead to the formation of a fused pyrimidinone ring. The construction of pyrimido[4,5-b]quinolines often involves the intramolecular cyclization of precursors like 2-aminoquinoline-3-carbonitriles or esters. researchgate.net Similarly, pyrimido[5,4-c]quinolines can be synthesized from 3,4-difunctionalized quinoline precursors. nih.gov

Quinoxalines: Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would lead to the formation of a fused quinoxaline (B1680401) ring system, specifically a quinolino[3,4-b]quinoxaline. This reaction is a well-established method for the synthesis of quinoxalines from ortho-diamines.

The general synthetic pathways for these fused systems are outlined in the table below, based on established methodologies for related diaminoquinolines. researchgate.netresearchgate.netsemanticscholar.orgnih.gov

| Fused Heterocycle | Reagent Type | Resulting Ring System |

| Imidazoquinoline | Carboxylic acids, Aldehydes | Imidazole |

| Pyrimidoquinoline | β-Dicarbonyl compounds, Urea derivatives | Pyrimidine |

| Quinoxaline | α-Dicarbonyl compounds | Pyrazine (B50134) |

Reactivity Pertaining to Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the benzene (B151609) portion of the quinoline ring are susceptible to replacement through transition metal-catalyzed cross-coupling reactions or, under certain conditions, nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. mdpi.com Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such catalytic cycles, which could allow for selective reaction at the C-8 position.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base would introduce new aryl or vinyl substituents.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, would yield alkynyl-substituted quinolines.

Buchwald-Hartwig Amination: This reaction would enable the introduction of various nitrogen-based nucleophiles (amines, amides) by replacing the halogen atoms.

The general conditions for these reactions on related halo-aromatic systems are well-documented. acs.org

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki | Boronic Acid/Ester | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the electronic nature of the quinoline ring system can influence the reactivity of the C-Cl and C-Br bonds. The presence of strongly electron-withdrawing groups can activate halides towards SNAr. In the case of this compound, the reactivity towards SNAr is likely to be low without further activation of the ring system. However, in related 4-aminoquinoline systems, substitution at the 4-position (where a chloro group is often present) is a key synthetic step. nih.gov The chlorine at the C-5 position and bromine at the C-8 position are less activated and would likely require harsh conditions or a metal-catalyzed pathway for substitution. nih.gov

Insufficient Information for Article Generation

The available information on quinoline chemistry indicates that electrophilic attack typically occurs on the benzene ring, preferentially at the C5 and C8 positions. However, the subject molecule, this compound, possesses strongly activating diamino groups at the C3 and C4 positions of the pyridine (B92270) ring. These substituents are expected to profoundly influence the electronic properties of the quinoline system, likely altering the conventional regioselectivity of electrophilic aromatic substitution. The interplay between the activating effects of the diamino groups and the deactivating effects of the bromo and chloro substituents on the benzene ring makes it impossible to predict the outcome of such reactions without direct experimental evidence.

Furthermore, no research could be found that specifically investigates the regioselectivity or stereoselectivity of any chemical transformations involving this compound. This absence of data prevents a scientifically accurate and detailed discussion as required by the requested article outline.

Given the constraints and the paramount importance of scientific accuracy, it is not feasible to generate the requested article on the "" at this time. Any attempt to do so would be based on speculation rather than documented research findings.

Computational and Theoretical Investigations of 8 Bromo 5 Chloroquinoline 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.netnih.gov It is widely used for its favorable balance between accuracy and computational cost, making it suitable for calculating a variety of molecular properties. researchgate.net

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. nih.gov For 8-Bromo-5-chloroquinoline-3,4-diamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable conformation. ekb.eg This process yields key structural parameters, including:

Bond lengths: The equilibrium distances between bonded atoms.

Bond angles: The angles formed by three consecutive bonded atoms.

This analysis would reveal the precise spatial orientation of the bromo, chloro, and diamine groups attached to the quinoline (B57606) core.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.comresearchgate.net

HOMO: Represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO: Represents the ability of a molecule to accept electrons, acting as an electrophile. irjweb.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of molecular stability and reactivity; a large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comedu.krdwuxiapptec.com Analysis of the electron density distribution in these orbitals would show which parts of the this compound molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 1: Representative Frontier Molecular Orbital Parameters

| Parameter | Description | Typical Unit |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | eV |

From the HOMO and LUMO energy values, several global chemical descriptors can be calculated to quantify the reactivity of a molecule. researchgate.netajchem-a.com These descriptors provide a quantitative framework for understanding a molecule's stability and reactivity. researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ajchem-a.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ajchem-a.com

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment, indicating its capacity to act as an electron acceptor. ekb.egresearchgate.netajchem-a.com

These parameters for this compound would be calculated using established formulas derived from the HOMO and LUMO energies.

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Ease of polarization |

| Electrophilicity Index (ω) | μ2 / 2η | Electron-accepting capability |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. chemrxiv.org This method is particularly effective for calculating the electronic absorption spectra (UV-Visible spectra) by simulating the electronic transitions from the ground state to various excited states. nih.govnih.gov For this compound, TD-DFT calculations would predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This theoretical spectrum can be directly compared with experimental data to validate the computational model and understand the nature of electronic transitions within the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Molecular Modeling and Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This technique is a cornerstone of structure-based drug design. samipubco.com

In a typical study, this compound would be docked into the active site of a specific protein target to evaluate its potential as an inhibitor or modulator. The docking process yields:

Binding Affinity/Docking Score: An estimation of the binding free energy (typically in kcal/mol), which indicates the strength of the interaction. More negative scores suggest stronger binding. nih.gov

Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net

These studies would provide insight into the potential biological activity of this compound by identifying its likely protein targets and mechanism of interaction at a molecular level.

Table 3: Typical Output from a Molecular Docking Study

| Parameter | Description | Example |

|---|---|---|

| Protein Target (PDB ID) | The specific protein receptor used in the simulation. | e.g., 2RKU |

| Binding Affinity | Calculated binding energy indicating binding strength. | -7.4 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that interact with the ligand. | e.g., Gln34, Asn76 |

| Hydrogen Bond(s) | Number and details of hydrogen bonds formed. | 1 H-bond with Gln34 (3.1 Å) |

Ligand Design Principles and Structure-Activity Relationship (SAR)

Information not available in the scientific literature.

Molecular Docking Simulations with Model Targets (e.g., Proteins, DNA, Enzymes)

Information not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Stability and Interactions

Information not available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Information not available in the scientific literature.

Potential Applications of 8 Bromo 5 Chloroquinoline 3,4 Diamine in Chemical and Material Sciences Excluding Clinical Human Trials

As Ligands in Coordination Chemistry

The vicinal diamine functionality on the quinoline (B57606) scaffold makes 8-Bromo-5-chloroquinoline-3,4-diamine a prime candidate for use as a ligand in coordination chemistry. The two adjacent amino groups can readily coordinate to a single metal center, forming a stable five-membered chelate ring.

Formation of Metal Complexes with Transition Metals

Quinoline derivatives and diamine ligands are well-known for their ability to form stable complexes with a wide range of transition metals. It is anticipated that this compound would react with various transition metal salts (e.g., those of copper, nickel, cobalt, ruthenium, iridium, and platinum) to form corresponding metal complexes. The electronic properties of the quinoline ring, modified by the electron-withdrawing bromo and chloro substituents, would influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. Chiral diamine ligands, in particular, have been instrumental in the development of catalysts for asymmetric hydrogenation of quinolines, forming highly effective ruthenium(II) and iridium complexes. nih.gov

Investigation of Binding Modes and Coordination Geometries

The 3,4-diamine arrangement strongly suggests a bidentate binding mode, where both nitrogen atoms of the diamine group coordinate to the metal center. This chelation is expected to be the predominant mode of interaction. Depending on the metal ion, its oxidation state, and the presence of other ancillary ligands, various coordination geometries could be achieved, such as square planar, tetrahedral, or octahedral. Spectroscopic techniques (UV-Vis, IR, NMR) and single-crystal X-ray diffraction would be crucial for characterizing these complexes and definitively determining their binding modes and geometries. For instance, studies on quinoline-based Pt-Sb complexes have demonstrated how the coordination environment can be elucidated through NMR spectroscopy and X-ray crystallography. acs.org

Role as Chelating Agents in Catalysis

Metal complexes featuring chelating diamine ligands are widely employed as catalysts in a variety of organic transformations. The formation of stable chelate rings can enhance the catalytic activity and selectivity of the metal center. Complexes of this compound could potentially catalyze reactions such as hydrogenations, oxidations, and cross-coupling reactions. researchgate.net For example, copper complexes with quinoline-derived ligands have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The specific electronic and steric properties imparted by the bromo and chloro substituents on the quinoline backbone could be fine-tuned to optimize catalytic performance. The field of metal complex catalysis in the synthesis of quinolines itself is an area of significant research. researchgate.net

Table 1: Potential Transition Metal Complexes and Catalytic Applications

| Transition Metal | Potential Coordination Geometry | Potential Catalytic Application |

|---|---|---|

| Ruthenium (Ru) | Octahedral | Asymmetric Hydrogenation nih.gov |

| Copper (Cu) | Square Planar/Tetrahedral | Oxidation Reactions (e.g., Catecholase mimickry) mdpi.com |

| Palladium (Pd) | Square Planar | Cross-Coupling Reactions |

| Iridium (Ir) | Octahedral | Asymmetric Hydrogenation nih.gov |

In Materials Science

The rigid, aromatic structure of the quinoline core, combined with the potential for charge transfer interactions, makes quinoline derivatives attractive for applications in materials science, particularly in optoelectronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs) and Transistors

Quinoline derivatives are frequently used in the development of materials for organic light-emitting diodes (OLEDs). They can function as emitters, host materials, or electron-transporting materials. nih.gov While direct data for this compound is not available, related pyrazolo[3,4-b]quinoline derivatives have been investigated as blue light emitters. bohrium.com Metal complexes of quinoline derivatives, particularly with heavy metals like iridium, are of interest for phosphorescent OLEDs (PhOLEDs). researchgate.net The diamine functionality of this compound could also serve as a hole-transporting moiety or as an anchoring point for further functionalization to tune the material's properties for use in OLEDs or organic field-effect transistors (OFETs). nih.gov

Use in Photovoltaic Cells and Dye-Sensitized Solar Cells

Table 2: Potential Roles in Optoelectronic Devices

| Device Type | Potential Role of this compound | Key Structural Features |

|---|---|---|

| OLEDs | Emitter, Host Material, Hole/Electron Transport Layer | Aromatic Quinoline Core, Diamine Group nih.govbohrium.comresearchgate.net |

| Transistors | Active Semiconductor Material | Aromatic Quinoline Core, Potential for π-stacking nih.gov |

| Photovoltaic Cells | Component of the Active Layer in Polymer Solar Cells | Electron Accepting/Donating properties nih.gov |

Sensing Properties (e.g., Chemosensors for Ions)

The quinoline scaffold is a well-established fluorophore and chromophore, forming the basis of numerous chemosensors for ion detection. Specifically, derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are renowned for their ability to selectively bind with various metal ions, leading to a detectable change in their optical properties, such as fluorescence or color. mdpi.comrroij.com The potential sensing capability of this compound stems from the chelating ability of the 3,4-diamine moiety. This vicinal diamine arrangement can act as an effective binding site (receptor) for a range of metal ions.

Upon coordination with a metal ion, several photophysical processes can be modulated to produce a sensory response. These include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). The lone pair of electrons on the nitrogen atoms of the diamine group can quench the fluorescence of the quinoline ring through a PET mechanism. When these electrons are engaged in coordinating with a cation, this quenching pathway is suppressed, leading to a "turn-on" fluorescent response.

While specific studies on this compound are not prevalent, the behavior of similar quinoline-based sensors provides a strong indication of its potential. For instance, various 8-amidoquinoline derivatives have been developed as fluorescent probes for the determination of zinc ions, demonstrating both high sensitivity and selectivity. mdpi.com Similarly, 8-hydroxyquinoline-based azo dyes have been synthesized and utilized as highly sensitive colorimetric chemosensors for nickel cations. rsc.org These examples underscore the inherent suitability of the quinoline framework for designing effective ion sensors.

Table 1: Examples of Quinoline-Based Chemosensors and their Target Ions

| Quinoline Derivative Class | Target Ion(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| 8-Amidoquinolines | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |

| 8-Hydroxyquinoline Azo Dyes | Ni²⁺ | Colorimetric Change | rsc.orgresearchgate.net |

| 8-Hydroxyquinolines | Al³⁺ | Fluorometric Detection | rroij.com |

The presence of bromo and chloro substituents at the 8 and 5 positions, respectively, could further modulate the electronic properties of the quinoline ring, potentially fine-tuning the photophysical response upon ion binding and influencing the selectivity towards specific ions.

As Versatile Building Blocks in Organic Synthesis

The structure of this compound offers multiple reactive sites, making it an exceptionally versatile precursor for the synthesis of more complex molecules in organic chemistry.

Precursors for Advanced Heterocyclic Scaffolds

The compound serves as an excellent starting material for the construction of advanced heterocyclic systems. The ortho-diamine functionality is a classic precursor for the formation of a five-membered heterocyclic ring fused to the quinoline system. For example, condensation with various dicarbonyl compounds, carboxylic acids, or their derivatives can lead to the formation of quinolino[3,4-b]pyrazines or quinolino[3,4-d]imidazoles.

Furthermore, the bromo and chloro substituents are prime handles for a variety of transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Stille (with organostannanes) can be selectively performed at these positions. The differential reactivity of the C-Br and C-Cl bonds (typically, the C-Br bond is more reactive in palladium-catalyzed reactions) could allow for sequential, site-selective functionalization. This enables the introduction of a wide array of substituents, leading to a diverse library of novel heterocyclic compounds. For instance, coupling with arylboronic acids can yield arylated quinoline diamines, which can then be further cyclized to create more elaborate heterocyclic frameworks. rroij.comnih.gov

Synthesis of Complex Polycyclic Systems

The multifunctionality of this compound also makes it an ideal building block for the synthesis of complex polycyclic and extended aromatic systems. By combining the ring-forming reactions of the diamine moiety with cross-coupling reactions at the halogenated positions, chemists can construct rigid, planar, or three-dimensional polycyclic structures.

For example, a double Sonogashira coupling reaction with a di-alkyne could lead to the formation of a large macrocycle. Subsequent cyclization reactions involving the diamine could then generate a complex, cage-like polycyclic system. Alternatively, reaction of the diamine with an aromatic dialdehyde (B1249045) could form a fused dihydropyrazine (B8608421) ring, which could then be oxidized to a planar pyrazine (B50134) ring, extending the aromatic system. This new, larger aromatic scaffold, still bearing the halogen atoms, could then undergo further cross-coupling reactions to build even larger polycyclic aromatic hydrocarbons (PAHs) or graphene-like fragments. The synthesis of such complex systems is of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-aminoquinoline |

| 8-hydroxyquinoline |

| 8-amidoquinoline |

| Quinoline-based hydrazone |

| 5-bromo-8-hydroxyquinoline |

| 5,7-dibromo-8-hydroxyquinoline |

| 4-chloro-8-tosyloxyquinoline |

| 5-chloro-8-hydroxyquinoline |

| 5-amino-7-bromoquinolin-8-yl sulfonates |

| 5-Bromo-8-chloroquinoline-3,4-diamine |

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can involve harsh reagents, high temperatures, and significant waste production, such as the Skraup and Friedländer reactions. ijpsjournal.commdpi.com Future research must prioritize the development of more sustainable and efficient synthetic protocols for 8-Bromo-5-chloroquinoline-3,4-diamine. The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and catalysts—should guide this research. ijpsjournal.com

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. ijpsjournal.com

Nanocatalysis: The use of recyclable nanocatalysts, such as those based on iron oxide or palladium/copper, can enhance reaction efficiency and selectivity while minimizing catalyst waste. nih.govacs.orgprolekare.cz

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the quinoline scaffold in a single step improves atom economy and reduces the need for intermediate purification. rsc.org

Aqueous and Solvent-Free Conditions: Utilizing water as a green solvent or developing solvent-free reaction conditions would significantly reduce the environmental impact of the synthesis. nih.govtandfonline.com

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches

| Parameter | Traditional Methods (e.g., Skraup) | Future Green Methods |

|---|---|---|

| Solvents | Concentrated acids (e.g., H₂SO₄) | Water, Ethanol, PEG-400, or solvent-free |

| Catalysts | Strong acids, heavy metals | Recyclable nanocatalysts, biodegradable catalysts (e.g., p-TSA) tandfonline.comresearchgate.net |

| Energy Input | High temperatures, long reflux times | Microwave irradiation, sonication (reduced time and energy) |

| Waste Generation | Significant hazardous waste | Minimal waste, recyclable components |

| Atom Economy | Often low to moderate | High, especially with MCRs |

In-depth Mechanistic Studies of Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. The interplay between the halogen substituents and the diamine groups can lead to complex reaction pathways.

Future mechanistic investigations should focus on:

Kinetic Studies: Determining reaction rates, orders, and activation energies to understand the factors controlling the reaction speed and efficiency.

Isotopic Labeling: Using isotopes (e.g., ¹³C, ¹⁵N) to trace the pathways of atoms from reactants to products, providing definitive evidence for proposed mechanisms.

Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model reaction intermediates, transition states, and potential energy surfaces. researchgate.net This can help elucidate complex pathways, such as those in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, and predict regioselectivity.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, offering direct proof of a proposed reaction pathway.

Table 2: Proposed Mechanistic Studies and Investigative Techniques

| Reaction Type | Key Questions to Address | Proposed Techniques |

|---|---|---|

| Final Nitration/Reduction Step | Regioselectivity of nitration; efficiency of reduction. | DFT modeling, in-situ reaction monitoring (e.g., ReactIR). |

| Functionalization of Diamine Groups | Mechanism of Schiff base formation or acylation; influence of electronic effects. | Kinetic analysis, Hammett studies. |

| Cross-Coupling at Halogen Sites | Relative reactivity of C-Br vs. C-Cl bonds; catalyst poisoning effects. | Isotopic labeling, intermediate trapping experiments. |

Exploration of Advanced Spectroscopic Techniques for Characterization

While standard spectroscopic methods like ¹H and ¹³C NMR are fundamental, a comprehensive characterization of this compound and its complex derivatives requires more advanced techniques. mdpi.com Unambiguous structural assignment is critical for establishing structure-property relationships.

Future research should routinely incorporate:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for definitively assigning proton and carbon signals, especially in complex derivatives. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the confident determination of elemental compositions. nih.gov

Single-Crystal X-ray Diffraction: Offers the most definitive structural information, including bond lengths, bond angles, and solid-state packing, which is invaluable for understanding intermolecular interactions. nih.govresearchgate.net

Solid-State NMR: Useful for characterizing polymeric materials or insoluble derivatives where solution-state NMR is not feasible.

Table 3: Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Type of Information Provided | Application for the Compound |

|---|---|---|

| HSQC/HMBC | ¹H-¹³C correlations (single and multiple bond) | Unambiguous assignment of aromatic protons and carbons. |

| HRMS | Exact molecular formula | Confirmation of successful synthesis and derivatization. |

| X-ray Crystallography | 3D molecular structure and packing | Definitive proof of structure; study of hydrogen bonding. researchgate.net |

| FT-IR/Raman | Functional group identification | Confirming the presence of amine N-H bonds and other key groups. researchgate.net |

Integration of High-Throughput Screening with Computational Methods for Novel Applications

The discovery of new applications for this compound can be greatly accelerated by combining high-throughput screening (HTS) with computational modeling. semanticscholar.org This synergistic approach allows for the rapid evaluation of a large library of derivatives against various biological or material targets, guided by predictive computational models. nih.govnih.gov

A proposed workflow would involve:

Virtual Library Design: Computationally generating a large, diverse library of virtual compounds based on the this compound scaffold.

Computational Screening: Using molecular docking and quantitative structure-activity relationship (QSAR) models to predict the potential activity or properties of the virtual library. researchgate.net

Prioritization and Synthesis: Synthesizing a smaller, prioritized subset of the most promising candidates identified from the computational screen.

High-Throughput Screening: Physically screening the synthesized compounds against biological targets (e.g., enzymes, receptors) or for specific material properties (e.g., fluorescence, conductivity) using automated HTS platforms. researchgate.net

Table 4: Workflow for Integrated Discovery

| Step | Method | Objective |

|---|---|---|

| 1. Design | Combinatorial chemistry software | Generate a virtual library of thousands of derivatives. |

| 2. Predict | Molecular docking, DFT, QSAR | Predict binding affinities, electronic properties, and activities. |

| 3. Synthesize | Parallel synthesis techniques | Create a physical library of the top 50-100 candidates. |

| 4. Test | HTS assays (e.g., fluorescence, enzymatic) | Experimentally validate the predictions and identify lead compounds. |

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Motif

The unique structure of this compound makes it an excellent building block for advanced functional materials. The diamine groups can be used for polymerization or Schiff base condensation, while the halogen atoms serve as handles for cross-coupling reactions to extend the π-conjugated system.

Future research in materials science should explore:

Conducting Polymers: Incorporating the quinoline motif into polyimides or polyamides via the diamine groups to create thermally stable polymers with potential electronic applications.

Fluorescent Sensors: Derivatizing the diamine groups to create receptors for specific analytes (e.g., metal ions). The quinoline core can act as a fluorophore whose emission is modulated by analyte binding. prolekare.cz

Organic Light-Emitting Diodes (OLEDs): Using cross-coupling reactions (e.g., Suzuki, Stille) at the bromine and chlorine positions to build larger, planar, conjugated molecules suitable for use as emitters or host materials in OLEDs.

Metal-Organic Frameworks (MOFs): Functionalizing the scaffold with carboxylic acid groups to serve as an organic linker for the synthesis of novel MOFs with potential applications in gas storage or catalysis.

Table 5: Potential Functional Materials and Applications

| Material Class | Key Functional Groups Utilized | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Polyimides | 3,4-diamine | Polycondensation with dianhydrides | High-performance plastics, dielectric films |

| Schiff Base Polymers | 3,4-diamine | Condensation with dialdehydes | Chemsensors, catalysts |

| π-Conjugated Oligomers | 8-bromo, 5-chloro | Suzuki or Stille cross-coupling | Organic semiconductors, OLEDs |

| Metal Complexes | 3,4-diamine, quinoline nitrogen | Coordination with metal salts | Catalysts, luminescent materials |

Q & A

Q. Table 1: Safety and PPE Recommendations

| Hazard Type | PPE/Protocol | Reference |

|---|---|---|

| Inhalation | N95 respirator, fume hood | |

| Skin Contact | Nitrile gloves, lab coat | |

| Waste Disposal | Segregate halogenated waste, professional disposal |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO to confirm structural integrity and detect impurities. Compare peaks with computational predictions (e.g., ChemDraw) .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and column (C18 reverse-phase) to assess purity (>95%) .

- Mass Spectrometry (MS) : Employ ESI-MS in positive ion mode to verify molecular weight (theoretical: ~261.5 g/mol) .

Q. Table 2: Analytical Workflow

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Deuterated solvent, 400 MHz+ resolution |

| HPLC | Purity quantification | Gradient elution, UV detection at 254 nm |

| MS | Molecular weight verification | ESI+ mode, 100–1000 m/z range |

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer :

- Step 1 : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using preliminary screening (e.g., Plackett-Burman design).

- Step 2 : Implement a 2 factorial design to study interactions. For example, vary temperature (80–120°C) and catalyst (Pd/C vs. CuI) to maximize yield .

- Step 3 : Analyze data via ANOVA to identify significant factors. Use response surface methodology (RSM) for non-linear optimization .

Q. Table 3: Example Factorial Design Variables

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst | 0.5 mol% Pd/C | 1.5 mol% CuI |

| Solvent | DMF | Toluene |

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables. Use PRISMA guidelines for transparency .

- Replication Studies : Reproduce conflicting studies under controlled conditions (e.g., standardized solvent, purity >98%). Validate bioactivity via dose-response curves .

- Mechanistic Profiling : Use knock-out models or competitive inhibitors to isolate target interactions (e.g., kinase assays vs. broad-spectrum screens) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., bromine substitution) using Gaussian or ORCA software. Compare activation energies for plausible intermediates .

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Validate predictions with SPR or ITC binding assays .

- Machine Learning : Train models on existing quinoline reactivity datasets (e.g., Hammett constants) to predict regioselectivity in new reactions .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.